molecular formula C20H15N3O4S B11589957 methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Cat. No.: B11589957
M. Wt: 393.4 g/mol
InChI Key: AKYLMDPRNFPELP-WJDWOHSUSA-N
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Description

Methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a thiazolo-triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also help in identifying the best conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{(E)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
  • Methyl 4-{(E)-[2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Uniqueness

What sets methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate apart is its specific arrangement of functional groups, which can result in unique reactivity and binding properties. This makes it particularly valuable for applications requiring precise molecular interactions.

Biological Activity

Methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound notable for its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 423.46 g/mol
  • IUPAC Name : this compound

The compound features a thiazole and triazole ring system, which are known for their significant biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in numerous physiological processes.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal activities.

Pharmacological Activities

The pharmacological activities associated with this compound can be summarized as follows:

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against various bacterial strains. ,
Anticancer Shows cytotoxic effects on cancer cell lines. ,
Anti-inflammatory Reduces inflammation in cellular models. ,
Antioxidant Protects cells from oxidative damage. ,

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial growth assays compared to control groups.
  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxicity against several cancer cell lines (IC50 values ranging from 10 to 20 µM), suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Research indicated that the compound could modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines in cultured macrophages.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C20H15N3O4S/c1-26-15-6-4-3-5-14(15)17-21-20-23(22-17)18(24)16(28-20)11-12-7-9-13(10-8-12)19(25)27-2/h3-11H,1-2H3/b16-11-

InChI Key

AKYLMDPRNFPELP-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2

Origin of Product

United States

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